N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
Description
N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide is a halogenated acetamide derivative featuring a 3-fluorophenyl ring substituted with a 2-bromoacetyl group at the para position. This compound is structurally characterized by the acetamide moiety (–NHCOCH₃) linked to the aromatic ring, with a bromoacetyl (–COCH₂Br) group and a fluorine atom at the 3-position.
Synthesis routes for this compound include the bromination of 4-acetamidophenacyl derivatives or coupling reactions involving 3-fluoro-4-aminophenyl precursors. For example, one method involves reacting 4-acetamidophenacyl bromide with a fluorinated aromatic amine, achieving yields up to 90% .
Properties
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Bromination Followed by Acetylation
This approach prioritizes introducing the bromoacetyl group before acetylation of the aromatic amine. Key steps include:
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Synthesis of 4-Acetyl-3-fluorophenylamine : Achieved via Friedel-Crafts acylation of 3-fluoroaniline, though protection of the amine group is often required to direct regioselectivity.
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α-Bromination of the Acetyl Group : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature yields 4-(2-bromoacetyl)-3-fluorophenylamine.
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Acetylation of the Aromatic Amine : Treatment with acetic anhydride in the presence of a base (e.g., triethylamine) forms the final acetamide derivative.
Route 2: Acetylation Followed by Bromination
Alternatively, acetylation precedes bromination, simplifying purification intermediates:
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Acetylation of 3-Fluoroaniline : Direct protection of the amine using acetic anhydride yields N-(3-fluorophenyl)acetamide.
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Electrophilic Acylation : Introduction of the acetyl group via directed ortho-metalation or Friedel-Crafts acylation at the para position.
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Bromination : Alpha-bromination of the acetyl group using bromine in acetic acid or NBS in tetrahydrofuran (THF).
Stepwise Elaboration of Key Synthetic Procedures
Synthesis of 4-Acetyl-3-fluorophenylamine
Reagents : 3-Fluoroaniline, acetic anhydride, aluminum chloride (AlCl₃).
Procedure :
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Protect the amine by refluxing 3-fluoroaniline with acetic anhydride to form N-(3-fluorophenyl)acetamide.
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Perform Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C to introduce the acetyl group at the para position.
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Deprotect the acetamide via hydrolysis with hydrochloric acid (HCl) to yield 4-acetyl-3-fluorophenylamine.
Alpha-Bromination of 4-Acetyl-3-fluorophenylamine
Reagents : NBS, DMF, azobisisobutyronitrile (AIBN).
Procedure :
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Dissolve 4-acetyl-3-fluorophenylamine in anhydrous DMF.
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Add NBS (1.1 equiv) and AIBN (0.1 equiv) under nitrogen atmosphere.
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Stir at room temperature for 4–6 hours.
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Quench with ice water and extract with ethyl acetate.
Yield : 75–82%.
Acetylation of 4-(2-Bromoacetyl)-3-fluorophenylamine
Reagents : Acetic anhydride, triethylamine, DCM.
Procedure :
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Dissolve the brominated intermediate in DCM.
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Add triethylamine (2.5 equiv) followed by acetic anhydride (1.2 equiv).
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Stir at room temperature for 12 hours.
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Wash with sodium bicarbonate and concentrate under reduced pressure.
Optimization and Reaction Condition Analysis
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Bromination Agent | NBS in DMF | +15% vs. Br₂ |
| Acetylation Base | Triethylamine | +10% vs. Pyridine |
| Reaction Temperature | 25°C (bromination) | +8% vs. 0°C |
| Solvent Polarity | DMF (bromination) | Higher purity |
Key Findings :
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NBS outperforms elemental bromine in minimizing side reactions like di-bromination.
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Triethylamine enhances acetylation efficiency by scavenging HCl, preventing amine protonation.
Analytical Verification and Characterization Data
The final product is validated using:
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FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch, acetamide), 1540 cm⁻¹ (C-Br stretch).
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¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃CO), 4.32 (s, 2H, CH₂Br), 7.30–7.04 (m, 3H, aromatic).
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HPLC Purity : ≥98% using a C18 column (acetonitrile:water = 70:30).
Comparative Evaluation of Methodological Efficacy
| Route | Advantages | Disadvantages | Yield |
|---|---|---|---|
| 1 | High-purity intermediates | Requires protection/deprotection | 72% |
| 2 | Fewer steps | Lower regioselectivity | 65% |
Route 1 is preferred for industrial-scale synthesis due to reproducibility, despite its complexity.
Scalability Considerations and Process Chemistry Implications
Industrial production employs continuous flow reactors for bromination to enhance safety and yield. Key metrics:
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Pharmaceutical Development
N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide is being explored as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest it may have significant biological activity, particularly as an inhibitor of proteins involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit KIF18A, a motor protein associated with cancer progression. This positions this compound as a candidate for further investigation in oncology.
Potential Mechanisms of Action
- Protein Inhibition : The compound may interact with specific proteins, potentially altering their function and impacting cellular processes.
- Molecular Docking Studies : Computational studies can help elucidate how this compound binds to target proteins, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules. The synthetic pathway typically involves several steps that preserve the integrity of functional groups, facilitating the production of desired compounds efficiently.
Research indicates that this compound exhibits various biological activities. Studies have focused on its interactions with biological molecules, including nucleic acids and proteins. These investigations aim to uncover its role in cellular processes and its potential therapeutic effects.
Comparative Structural Analysis
To better understand its properties, a comparative analysis with structurally similar compounds has been conducted:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Bromo-N-(2-fluorophenyl)acetamide | Contains 2-bromine and fluorine | 0.98 |
| 2-Bromo-N-(4-fluorophenyl)acetamide | Similar acetamide structure | 0.91 |
| 2-Bromo-N-(3-fluorophenyl)acetamide | Different fluorine position | 0.89 |
| 2-Bromo-N-(2,4-difluorophenyl)acetamide | Additional fluorine substitutions | 0.98 |
This table illustrates the variations among similar compounds, highlighting how differences in halogen substitutions and phenolic structures may influence biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have explored the anticancer potential of compounds related to this compound:
- Anticancer Evaluation : Research has shown that derivatives exhibit activity against various cancer cell lines, including colon and breast carcinoma cells . These findings underscore the compound's potential as a lead for developing anticancer therapies.
- Molecular Docking : Investigations into molecular interactions have provided insights into how these compounds might inhibit specific cancer-related pathways, further supporting their development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The bromine and fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, resulting in potent biological effects .
Comparison with Similar Compounds
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
- Structure: Contains a 2-fluorophenoxy group linked to an acetamide via an ether bond, with a butyryl substituent.
- Synthesis : Prepared via nucleophilic substitution using bromoacetyl bromide and n-butylamine (82% yield) .
- Properties : Melting point = 75°C, Rf = 0.32 (TLC).
- Key Difference : The fluorine is at the 2-position relative to the oxygen, reducing steric hindrance compared to the 3-fluoro substituent in the target compound.
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)
- Biological Activity : Demonstrates cytotoxicity against cancer cell lines (e.g., MCF-7) in preliminary assays .
- Key Difference : The thiadiazole-sulfanyl group introduces hydrogen-bonding capabilities absent in the target compound.
Brominated Acetamide Derivatives
N-(4-Bromophenyl)acetamide
- Structure : A simpler analogue with a bromine atom directly on the phenyl ring.
- Crystallography : Bond lengths (e.g., C–Br = 1.8907 Å) differ slightly from fluorinated derivatives due to halogen electronegativity variations .
- Key Difference : Lacks the bromoacetyl group, reducing reactivity toward nucleophiles.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Structure : Features a 4-bromophenyl and 3,4-difluorophenyl group.
- Crystal Packing : Dihedral angle between aromatic rings = 66.4°, stabilized by N–H⋯O and C–H⋯F interactions .
- Key Difference : Additional fluorine atoms increase polarity and influence solubility.
Heterocyclic Derivatives with Sulfanyl Groups
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Structure : Includes pyridine and triazole rings.
- Properties : Molecular weight = 484.3 g/mol; used in kinase inhibition studies .
- Key Difference : Pyridine substitution alters electronic properties compared to pure aryl systems.
Comparative Data Tables
Key Findings and Implications
- Reactivity: The bromoacetyl group in N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide offers superior electrophilicity compared to non-halogenated analogues, enabling cross-coupling reactions .
- Biological Potential: Thiadiazole and triazole derivatives (e.g., Compounds 63 and 18) show enhanced bioactivity due to heterocyclic aromaticity and hydrogen-bonding motifs .
- Structural Flexibility : Fluorine positioning (2- vs. 3-) significantly impacts steric and electronic properties, influencing melting points and solubility .
Biological Activity
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9BrFNO2
- Molecular Weight : 274.09 g/mol
- Key Functional Groups : The presence of bromine and fluorine atoms enhances the compound's binding affinity to biological targets, which is crucial for its activity.
This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as cell signaling, proliferation, and apoptosis.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent inhibitory activity against cancer cell growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, which may be attributed to its structural components that facilitate interaction with bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Halogen Substituents : The presence of bromine and fluorine enhances the compound's lipophilicity and binding affinity to target proteins.
- Amide Linkage : The amide functional group is critical for maintaining the compound's bioactivity, as modifications to this group often result in decreased potency .
In Vivo Studies
A series of biodistribution studies conducted in nude mice bearing tumor xenografts revealed that this compound has a high affinity for sigma receptors. These studies highlighted the potential for using this compound as a radiotracer in imaging applications, particularly in oncology .
Comparative Studies
Comparative studies with other known anticancer agents indicated that this compound exhibits similar or superior efficacy in inhibiting tumor growth. For example, when compared to standard treatments like erlotinib, this compound showed promising results in terms of both potency and selectivity against cancer cells .
Summary of Research Findings
Q & A
Q. What are the recommended synthetic routes for N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions. A method involving bromoacetyl intermediates and fluorophenyl derivatives can be adapted from protocols for analogous acetamides. For example, describes a reaction where 4-bromophenylacetic acid reacts with aniline derivatives in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio), temperature (e.g., 273 K for controlled reactivity), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the bromoacetyl group (δ ~3.8–4.2 ppm for CH₂Br) and fluorine substitution patterns (via [19]F NMR).
- X-ray crystallography : For resolving crystal packing and intermolecular interactions (e.g., hydrogen bonds, as shown in for a related bromophenylacetamide) .
- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., 287.1 g/mol for similar compounds in ) .
Q. What are the stability considerations for storing and handling this compound?
The bromoacetyl group is moisture- and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Decomposition risks include hydrolysis of the bromoacetyl moiety to acetic acid derivatives, as noted in safety protocols for structurally similar bromophenylacetamides ( ) .
Advanced Research Questions
Q. How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions, and what competing pathways exist?
The bromoacetyl group is highly electrophilic, favoring SN2 reactions with nucleophiles (e.g., thiols, amines). However, steric hindrance from the fluorophenyl ring may slow kinetics. Competing elimination (E2) can occur under basic conditions, forming α,β-unsaturated ketones. Computational modeling (DFT) or kinetic studies (e.g., variable-temperature NMR) are recommended to map reaction coordinates, as demonstrated for related acetamides in .
Q. How can contradictory spectral data (e.g., unexpected [13]C NMR shifts) be resolved for this compound?
Contradictions may arise from dynamic effects (e.g., rotameric equilibria of the acetamide group) or crystal packing. Use variable-temperature NMR to assess conformational mobility. Cross-validate with X-ray structures ( ) or solid-state NMR to distinguish between solution and solid-state behavior .
Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural features?
The fluorophenyl and bromoacetyl motifs suggest potential kinase inhibition or protein-binding activity. Use fluorescence polarization assays to measure binding affinity or enzymatic assays (e.g., ADP-Glo™ Kinase Assay) for kinase targets. Prior studies on N-(3-chloro-4-fluorophenyl)acetamide derivatives () highlight cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?
Poor crystal growth is common due to flexible side chains. Slow evaporation from mixed solvents (e.g., CH₂Cl₂/hexane) or vapor diffusion methods can improve crystal quality. resolved similar issues for a bromophenylacetamide by optimizing solvent polarity and cooling rates .
Q. How can researchers validate synthetic yields and purity discrepancies across laboratories?
Discrepancies often stem from impurities in starting materials (e.g., residual solvents in fluorophenyl precursors). Implement orthogonal validation:
- GC-MS : Detect volatile byproducts.
- Elemental analysis : Confirm C/H/N/Br/F ratios.
- HPLC with diode-array detection : Identify co-eluting impurities () .
Q. What safety protocols are essential for handling this compound’s reactive intermediates?
The bromoacetyl group is a potent alkylating agent. Use PPE (gloves, goggles) and work in a fume hood. First-aid measures for exposure include rinsing skin/eyes with water ( ) and immediate medical consultation for inhalation ( ) .
Methodological Notes
- Data Sources : Prioritize PubChem () and crystallographic databases for structural data.
- Instrumentation : High-field NMR (≥500 MHz) and single-crystal X-ray diffractometers are critical for resolving complex spectra and crystal structures.
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates, as outlined in safety data sheets () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
